molecular formula C6H5BrF5NOS B1372106 3-Amino-5-bromo-4-hydroxyphenylsulphur pentafluoride CAS No. 1159512-29-4

3-Amino-5-bromo-4-hydroxyphenylsulphur pentafluoride

Cat. No.: B1372106
CAS No.: 1159512-29-4
M. Wt: 314.07 g/mol
InChI Key: XJKQOTKYJNGCJM-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-4-hydroxyphenylsulphur pentafluoride is a chemical compound with the molecular formula C6H3BrF5NO2S It is known for its unique structure, which includes a bromine atom, an amino group, a hydroxyl group, and a pentafluorosulphanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-4-hydroxyphenylsulphur pentafluoride typically involves the following steps:

    Amination: The addition of an amino group to the phenyl ring.

    Pentafluorosulphanylation: The addition of a pentafluorosulphanyl group to the phenyl ring.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-4-hydroxyphenylsulphur pentafluoride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom, amino group, hydroxyl group, and pentafluorosulphanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Amino-5-bromo-4-hydroxyphenylsulphur pentafluoride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-4-hydroxyphenylsulphur pentafluoride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-bromo-4-(pentafluorosulphanyl)phenol
  • 3-Bromo-2-hydroxy-5-(pentafluorosulphanyl)aniline

Uniqueness

3-Amino-5-bromo-4-hydroxyphenylsulphur pentafluoride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various applications.

Properties

IUPAC Name

2-amino-6-bromo-4-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF5NOS/c7-4-1-3(2-5(13)6(4)14)15(8,9,10,11)12/h1-2,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKQOTKYJNGCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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